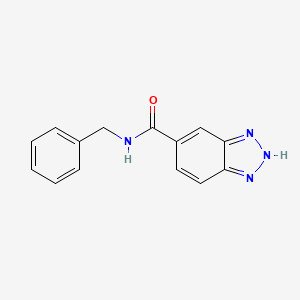

N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide

CAS No.:

Cat. No.: VC14929110

Molecular Formula: C14H12N4O

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12N4O |

|---|---|

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | N-benzyl-2H-benzotriazole-5-carboxamide |

| Standard InChI | InChI=1S/C14H12N4O/c19-14(15-9-10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-18-16-12/h1-8H,9H2,(H,15,19)(H,16,17,18) |

| Standard InChI Key | LMEZUNCOXQJPMX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC3=NNN=C3C=C2 |

Introduction

Chemical Identity and Structural Features

N-Benzyl-1H-1,2,3-benzotriazole-5-carboxamide (IUPAC name: N-(1-benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide) belongs to the benzotriazole family, which is renowned for its stability and versatility in synthetic chemistry. The molecular formula is C27H29N5O, with a molar mass of 439.56 g/mol . Its structure comprises a benzotriazole ring fused to a carboxamide group, further substituted with a benzylpiperidinyl moiety (Fig. 1).

Table 1: Key Identifiers of N-Benzyl-1H-1,2,3-Benzotriazole-5-Carboxamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C27H29N5O | |

| SMILES | Cc1c(Cn2nnc3c2ccc(C(NC2CCN(Cc4ccccc4)CC2)=O)c3)cccc1 | |

| Melting Point | 112–116°C (lit.) | |

| Boiling Point | 451.9°C at 760 mmHg | |

| Density | 1.3 g/cm³ |

The benzotriazole core contributes to electron-deficient aromaticity, enabling participation in nucleophilic substitution and metal coordination . The carboxamide group enhances solubility in polar solvents, while the benzylpiperidine substituent introduces steric bulk, potentially influencing receptor binding in biological systems .

Synthetic Methodologies

Conventional Synthesis

The compound is typically synthesized via a multi-step sequence involving:

-

Formylation: Vilsmeier-Haack formylation of indole derivatives to introduce aldehyde groups .

-

Chlorination: Treatment with thionyl chloride (SOCl₂) to convert carboxylic acids to acyl chlorides .

-

Amidation: Reaction of benzotriazole-5-carbonyl chloride with benzylamine derivatives under inert conditions .

A representative synthesis yields 43.8% after purification by column chromatography . Key challenges include controlling regioselectivity during benzotriazole functionalization and minimizing side reactions from the piperidine moiety .

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, benzotriazole-5-carbonyl chloride synthesis completes in 6 minutes under microwave conditions versus 5 hours conventionally . This method improves yield (83% vs. 65%) and reduces thermal degradation .

Table 2: Comparison of Conventional and Microwave Synthesis

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 5 hours | 6 minutes |

| Yield | 65% | 83% |

| Purity (HPLC) | 92% | 98% |

Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum displays:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (600 MHz, CDCl₃):

-

¹³C NMR (600 MHz, CDCl₃):

Biological Activity and Applications

Antimicrobial Studies

Comparative Analysis with Related Compounds

Table 3: Physicochemical Comparison with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume